molecular formula C44H44N2 B14571164 Benzenamine, 4,4'-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)- CAS No. 61526-97-4

Benzenamine, 4,4'-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)-

Cat. No.: B14571164
CAS No.: 61526-97-4
M. Wt: 600.8 g/mol
InChI Key: OLBRAGNZSAITMC-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)- is a complex organic compound with a unique structure that includes aromatic rings and tertiary amine groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)- typically involves the reaction of 4-methylbenzenamine with 2-methylpropylidene bis(4-methylphenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzenamine, 4,4’-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Known for its use in the production of dyes and pigments.

    Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: Utilized in organic synthesis and as a stabilizer in polymers.

Uniqueness

Benzenamine, 4,4’-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

61526-97-4

Molecular Formula

C44H44N2

Molecular Weight

600.8 g/mol

IUPAC Name

4-methyl-N-[4-[2-methyl-1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]propyl]phenyl]-N-(4-methylphenyl)aniline

InChI

InChI=1S/C44H44N2/c1-31(2)44(36-15-27-42(28-16-36)45(38-19-7-32(3)8-20-38)39-21-9-33(4)10-22-39)37-17-29-43(30-18-37)46(40-23-11-34(5)12-24-40)41-25-13-35(6)14-26-41/h7-31,44H,1-6H3

InChI Key

OLBRAGNZSAITMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C(C)C

Origin of Product

United States

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